Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic small molecule (C₈H₆BrN₃O₂, MW 256.06) comprising a [1,2,4]triazolo[1,5-a]pyridine scaffold substituted with a bromine atom at the 2-position and a methyl ester at the 6-position. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, where the bromine serves as a handle for palladium-catalyzed cross-coupling reactions and the ester permits further functionalization.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.059
CAS No. 1795232-59-5
Cat. No. B2495100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
CAS1795232-59-5
Molecular FormulaC8H6BrN3O2
Molecular Weight256.059
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NC(=N2)Br)C=C1
InChIInChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3
InChIKeyHRKNVEBXWJDVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 1795232-59-5): Core Heterocyclic Building Block for Drug Discovery


Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic small molecule (C₈H₆BrN₃O₂, MW 256.06) comprising a [1,2,4]triazolo[1,5-a]pyridine scaffold substituted with a bromine atom at the 2-position and a methyl ester at the 6-position [1]. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, where the bromine serves as a handle for palladium-catalyzed cross-coupling reactions and the ester permits further functionalization [2]. The compound is commercially available from multiple suppliers at purities ≥97% .

Why Methyl 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Cannot Be Replaced by a Generic Analog


Within the [1,2,4]triazolo[1,5-a]pyridine family, the position of the halogen substituent dictates both the electronic environment of the ring system and the regioselectivity of subsequent transformations. The 2-bromo isomer exhibits a distinct XLogP3 value of 1.6 compared with 1.3 for the 8-bromo isomer and 0.52 for the non‑halogenated parent [1][2]. Furthermore, the 2‑bromo group is directly attached to the electron‑deficient triazole ring, which activates it toward nucleophilic aromatic substitution and palladium‑catalyzed cross‑coupling to a different extent than bromine at the 6‑ or 8‑position [3]. Simple replacement of the methyl ester by an ethyl ester alters the lipophilicity (XLogP3 = 2.0) and increases the number of rotatable bonds, which can affect downstream pharmacokinetic properties if the compound is used as a late‑stage intermediate [4]. These quantifiable physicochemical and reactivity differences mean that a “generic” bromo‑triazolopyridine cannot serve as a drop‑in substitute without altering the outcome of a synthetic sequence or the properties of the final target molecule.

Quantitative Differentiation Evidence for Methyl 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 1795232-59-5)


Lipophilicity Advantage Over the Non‑Halogenated Parent Scaffold

The target compound (XLogP3 = 1.6) is 1.08 log units more lipophilic than the non‑brominated analog methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (LogP = 0.52) [1]. This increased lipophilicity can improve passive membrane permeability, a critical parameter for orally bioavailable drug candidates.

Lipophilicity Drug-likeness Membrane permeability

Lipophilicity Differentiation from the 8‑Bromo Positional Isomer

Among the monobrominated methyl ester isomers, the 2‑bromo compound (XLogP3 = 1.6) is 0.3 log units more lipophilic than the 8‑bromo isomer (XLogP3 = 1.3) [1][2]. This difference arises from the distinct electronic influence of the bromine substitution on the triazole vs. pyridine ring.

Regioisomer comparison Lipophilicity Structure–property relationship

Higher Density and Crystalline Packing Implications vs. Non‑Brominated Scaffold

The predicted density of the target compound is 1.82 ± 0.1 g/cm³, which is 31% higher than that of the non‑brominated analog (1.39 ± 0.1 g/cm³) . The heavier bromine atom significantly alters the crystal packing forces, which can influence melting point, solubility, and solid‑state stability.

Solid-state properties Density Formulation

Ester Group Selection: Methyl vs. Ethyl 2‑Bromo Analog

The methyl ester (MW 256.06) offers a 14 Da lower molecular weight and one fewer rotatable bond (2 vs. 3) compared with the ethyl ester analog (MW 270.08, XLogP3 = 2.0) [1][2]. The lower rotatable bond count often correlates with reduced conformational entropy and may favor crystallinity.

Ester homologation Molecular weight Synthetic handle

Commercially Available Purity and Cost‑per‑Gram Comparison

The target compound is routinely stocked at ≥97% purity by multiple vendors. Chemscene offers 98% purity at USD 99/100 mg, while Aladdin Scientific lists 97% purity at USD 130.90/100 mg . The 6‑bromo positional isomer (CAS 1159811‑32‑1) is listed at USD 104/100 mg from glpbio, but the 2‑bromo isomer benefits from broader supplier availability and documented storage conditions (−20 °C) [1].

Procurement Purity Cost efficiency

High‑Value Application Scenarios for Methyl 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate


Late‑Stage Diversification of Kinase Inhibitor Scaffolds

The 2‑bromo substituent on the triazole ring is highly activated toward palladium‑catalyzed Suzuki–Miyaura cross‑coupling, enabling rapid SAR exploration at a position known to modulate kinase selectivity. The increased lipophilicity (XLogP3 = 1.6) relative to the non‑brominated parent [1] supports the design of Type II kinase inhibitors that occupy hydrophobic back pockets.

Synthesis of GPR40 Agonist Intermediates

Triazolopyridine acids derived from this ester have been employed in the development of GPR40 agonists such as LY3104607, where the bromine serves as a temporary placeholder for iterative cross‑coupling [2]. The methyl ester can be hydrolyzed to the corresponding acid without affecting the 2‑bromo handle, providing a convergent synthetic route.

CNS Drug Discovery Programs Requiring Optimized Permeability

The 1.08 log unit increase in XLogP3 over the non‑brominated scaffold [1] and the moderate MW (256.06) place this intermediate within the favorable property space for blood–brain barrier penetration. It is thus a rational choice for CNS‑oriented medicinal chemistry where early incorporation of bromine is desired.

Building Block for Covalent Inhibitor Warheads

The electron‑deficient 2‑bromo‑triazole system can undergo nucleophilic aromatic substitution with thiols or amines [3], offering a route to covalent inhibitors. This reactivity is distinct from the 6‑ or 8‑bromo isomers, where the pyridine‑bound bromine is less electrophilic and may require harsher conditions.

Quote Request

Request a Quote for Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.